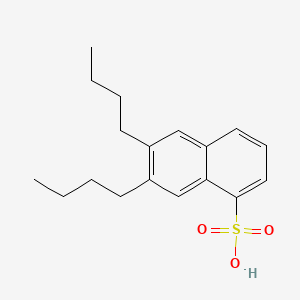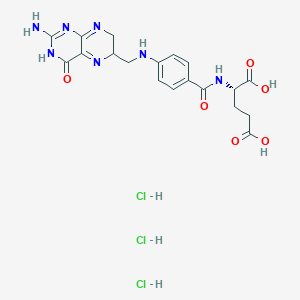
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6R,S)-5,6,7,8-Tetrahydrofolic acid (THFA)” is the reduced form of folic acid. It serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . Its metabolites participate in the synthesis of thymidine for incorporation into DNA or the synthesis of purines, as well as in the formation of methionine .
Molecular Structure Analysis
The molecular formula of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is C19H23N7O6 • 3HCl . The SMILES representation is O=C1C2=C (NCC (CNC3=CC=C (C (N [C@H] (C (O)=O)CCC (O)=O)=O)C=C3)N2)NC (N)=N1.Cl.Cl.Cl .Physical And Chemical Properties Analysis
The molecular weight of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is 554.8 . It is a crystalline solid . Its solubility is 10 mg/ml in DMF, 20 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH 7.2) (1:1) .Scientific Research Applications
Endothelial Dysfunction and Ischemia Reperfusion Injury
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride): has been studied for its potential in preventing endothelial dysfunction and ischemia reperfusion injury. This compound, as a cofactor for endothelial nitric oxide synthase, facilitates the production of nitric oxide, a vasodilator and atheroprotective mediator. It also exhibits antioxidant properties, which may reduce tissue injury during clinical ischemia reperfusion syndromes .
Optoelectronic and Photonic Devices
The compound’s structural analogs have been explored for their growth, characterization, and applications in organic nonlinear optical single crystals. These are used in optoelectronic and photonic devices due to their high damage threshold, wide transparency range, and high nonlinear coefficient, making them ideal for frequency doubling and device fabrication .
Coenzyme and Cofactor Roles
As a tetrahydropterin, (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) plays a role as a coenzyme and cofactor in various biochemical processes. It is involved in the biosynthesis of neurotransmitters and is essential for the proper functioning of several enzyme systems .
Mechanism of Action
Target of Action
The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .
Mode of Action
The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .
Biochemical Pathways
The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .
Pharmacokinetics
The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .
Result of Action
The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSBUMDMTVSGRA-WMBFYOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



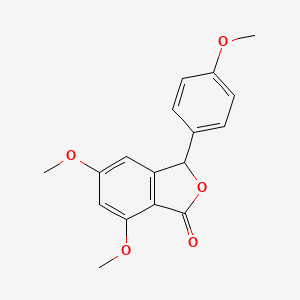

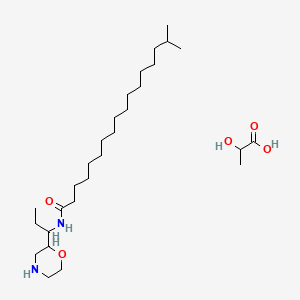
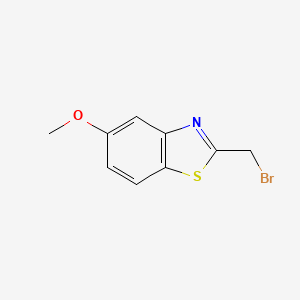
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
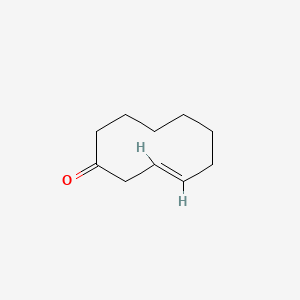

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)
